molecular formula C16H12Cl2N2O3S B2922447 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 912764-11-5

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2922447
CAS No.: 912764-11-5
M. Wt: 383.24
InChI Key: QLEMQBUYYVJDCB-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H12Cl2N2O3S and its molecular weight is 383.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis of novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors highlighted the design, synthesis, and biological evaluation of compounds exhibiting considerable anticonvulsant activity. These compounds, including 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Electrochemical Behaviors and Determinations

Research on the electrochemical behaviors of benzoxazole compounds provided insights into their quantitative determination using differential pulse voltammetry (DPV) and square wave voltammetry (SWV), showcasing the potential of these techniques for rapid and sensitive analysis (Zeybek et al., 2009).

Antitumor Activity

A study focused on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. These derivatives were tested in vitro against human tumor cell lines, with some showing considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Molecular Structure and Intermolecular Interactions

Another research explored the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide. Through crystal X-ray diffraction and DFT calculations, the study assessed the influence of intermolecular interactions on molecular geometry, offering insights into the chemical shift data correlated with rotational isomerism (Karabulut et al., 2014).

Novel N-Protecting Group

Research on the use of the 3,4-dimethoxybenzyl group as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides demonstrated a method for smooth elimination by 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the yield depending on substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-11-6-3-8(7-12(11)23-2)15(21)20-16-19-13-9(17)4-5-10(18)14(13)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEMQBUYYVJDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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